molecular formula C31H29F3N6O3 B12433591 Ponatinib Acid

Ponatinib Acid

Cat. No.: B12433591
M. Wt: 590.6 g/mol
InChI Key: REXPMJPDZVOYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponatinib Acid is a novel tyrosine kinase inhibitor specifically designed to inhibit both native and mutated forms of the BCR-ABL protein, including the T315I gatekeeper mutation. This compound has shown significant efficacy in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ponatinib Acid is synthesized through a multi-step process. The preparation method involves the Friedel-Crafts acylation reaction of imidazo[1,2-b]pyridazine-3-formyl chloride with 4-methyl benzoic acid to generate an intermediate. This intermediate undergoes the Omair-Amos reaction with a Wittig reagent under alkaline conditions to form another intermediate, which is then subjected to amidation with a side chain to yield this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ponatinib Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions include hydroxylated, demethylated, and methylated derivatives of this compound .

Scientific Research Applications

Ponatinib Acid has a wide range of scientific research applications:

Mechanism of Action

Ponatinib Acid is a multi-target kinase inhibitor. Its primary cellular target is the BCR-ABL tyrosine kinase protein, which is constitutively active and promotes the progression of chronic myeloid leukemia. This compound inhibits the tyrosine kinase activity of both native and T315I mutant BCR-ABL kinases, preventing the proliferation of leukemia cells .

Comparison with Similar Compounds

    Imatinib: First-generation BCR-ABL inhibitor, less effective against T315I mutation.

    Nilotinib: Second-generation inhibitor, also less effective against T315I mutation.

    Dasatinib: Another second-generation inhibitor with similar limitations.

Uniqueness: Ponatinib Acid is unique in its ability to inhibit the T315I mutation, which confers resistance to other BCR-ABL inhibitors. This makes it a critical option for patients with resistant forms of chronic myeloid leukemia .

Properties

Molecular Formula

C31H29F3N6O3

Molecular Weight

590.6 g/mol

IUPAC Name

3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C31H29F3N6O3/c1-21-4-5-23(17-22(21)7-9-26-19-35-28-3-2-11-36-40(26)28)30(43)37-25-8-6-24(27(18-25)31(32,33)34)20-39-15-13-38(14-16-39)12-10-29(41)42/h2-6,8,11,17-19H,10,12-16,20H2,1H3,(H,37,43)(H,41,42)

InChI Key

REXPMJPDZVOYRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCC(=O)O)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

Origin of Product

United States

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